2-(Cyclopropanecarbonyl)indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropanecarbonyl)indene-1,3-dione is a compound that can be considered a derivative of indene-1,3-dione with a cyclopropanecarbonyl group attached. While the specific compound is not directly discussed in the provided papers, the related chemistry and structural motifs of cycloalkane-1,3-diones are well represented. These compounds, including cyclopentane-1,3-dione and cyclohexane-1,3-dione, are of interest due to their potential use as isosteres for carboxylic acids and their applications in drug design .
Synthesis Analysis
The synthesis of cycloalkane-1,3-dione derivatives, which are structurally related to 2-(Cyclopropanecarbonyl)indene-1,3-dione, can be achieved through various methods. One efficient method for synthesizing cycloalkane-1,3-dione-2-spirocyclopropanes involves the use of (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate with powdered K2CO3 in EtOAc at room temperature. This method has been applied to various cycloalkane-1,3-diones, including cyclopentanedione and cyclohexanedione, and could potentially be adapted for the synthesis of 2-(Cyclopropanecarbonyl)indene-1,3-dione .
Molecular Structure Analysis
The molecular structure of cycloalkane-1,3-diones is characterized by the presence of a dione moiety, which is also a key feature of 2-(Cyclopropanecarbonyl)indene-1,3-dione. The electronic properties of these compounds can be influenced by the nature of the substituents and the ring size of the cycloalkane. For example, cyclobutene-1,2-diones have been studied for their spectroscopic properties and theoretical calculations, which show that electron donation by substituents enhances the negative charge on oxygen . These insights into the electronic structure could be relevant to understanding the reactivity of 2-(Cyclopropanecarbonyl)indene-1,3-dione.
Chemical Reactions Analysis
Cycloalkane-1,3-diones participate in various chemical reactions, including cycloaddition and retroelectrocyclization reactions. For instance, 2-(dicyanomethylene)indan-1,3-dione, a related compound, undergoes [2 + 2] cycloaddition-retroelectrocyclization and [4 + 2] hetero-Diels-Alder reactions with electron-rich alkynes. These reactions are influenced by the use of Lewis acids, which can enhance the formation of specific adducts . Such reactivity patterns could be anticipated for 2-(Cyclopropanecarbonyl)indene-1,3-dione when reacting with suitable partners.
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkane-1,3-diones are influenced by their acidity, lipophilicity, and structural versatility. Cyclopentane-1,3-diones, for example, exhibit pKa values similar to carboxylic acids, making them effective isosteres for this functional group. These properties are crucial for the design of potent thromboxane A2 receptor antagonists, as demonstrated by the synthesis and evaluation of cyclopentane-1,3-dione derivatives . The physical and chemical properties of 2-(Cyclopropanecarbonyl)indene-1,3-dione would likely be shaped by the presence of the cyclopropanecarbonyl group and the indene-1,3-dione core.
properties
IUPAC Name |
2-(cyclopropanecarbonyl)indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11(7-5-6-7)10-12(15)8-3-1-2-4-9(8)13(10)16/h1-4,7,10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDILTBZMYAMYJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278776 |
Source
|
Record name | MLS002638115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanecarbonyl)indene-1,3-dione | |
CAS RN |
6286-26-6 |
Source
|
Record name | MLS002638115 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002638115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90278776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.